2-Amino-1,1-dideuteriobutan-1-ol
Description
2-Amino-1,1-dideuteriobutan-1-ol is a deuterated derivative of 2-aminobutan-1-ol, where two hydrogen atoms at the C1 position are replaced with deuterium isotopes. This modification alters its physicochemical properties, including molecular weight, hydrogen bonding capacity, and kinetic isotope effects, which may influence its reactivity, stability, and metabolic behavior compared to non-deuterated analogs. The deuterated variant likely requires specialized deuteration reagents or isotopic exchange steps during synthesis.
Properties
CAS No. |
1202864-89-8 |
|---|---|
Molecular Formula |
C4H11NO |
Molecular Weight |
91.15 g/mol |
IUPAC Name |
2-amino-1,1-dideuteriobutan-1-ol |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/i3D2 |
InChI Key |
JCBPETKZIGVZRE-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CC)N)O |
Canonical SMILES |
CCC(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1-dideuteriobutan-1-ol typically involves the deuteration of 2-amino-1-butanol. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of 2-Amino-1,1-dideuteriobutan-1-ol may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient use of deuterium gas.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,1-dideuteriobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary amines.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2-Amino-1,1-dideuteriobutan-1-ol is used in various scientific research applications:
Chemistry: As a deuterated compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is employed in the synthesis of deuterated materials for various applications, including advanced materials and catalysis.
Mechanism of Action
The mechanism of action of 2-Amino-1,1-dideuteriobutan-1-ol involves its interaction with specific molecular targets, depending on the application. In biochemical studies, it can act as a substrate or inhibitor, providing insights into enzyme mechanisms and metabolic pathways. The presence of deuterium can alter reaction rates and pathways due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
- 2-Amino-2-ethylbutan-1-ol (CAS 19792-52-0): A branched amino alcohol with an ethyl group at C2, used in chemical synthesis. Its hazards include acute oral toxicity (H302) and skin irritation (H315) .
- 1-(Diethylamino)butan-2-ol (CAS 2683-58-1): A tertiary amine-alcohol, employed as a laboratory chemical. Its larger molecular weight (145.25 g/mol) and diethylamino substituent distinguish it from simpler amino alcohols .
- DL-2-Aminobutyric Acid (CAS 2835-81-6): An amino acid with a carboxylic acid group instead of a hydroxyl, highlighting the role of functional groups in biological activity .
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|
| 2-Amino-1,1-dideuteriobutan-1-ol | C₄H₁₀D₂NO | ~107.16 | -NH₂, -OH, -D₂ | Deuteration at C1 |
| 2-Amino-2-ethylbutan-1-ol | C₅H₁₃NO | 103.16 | -NH₂, -OH, -CH₂CH₃ | Branched alkyl chain |
| 1-(Diethylamino)butan-2-ol | C₈H₁₉NO | 145.25 | -N(CH₂CH₃)₂, -OH | Tertiary amine functionality |
| (R)-2-Aminopropan-1-ol | C₃H₉NO | 75.11 | -NH₂, -OH | Chiral center, short chain |
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